1-Phenylbutan-2-ol
Overview
Description
1-Phenylbutan-2-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Mechanism of Action
1-Phenylbutan-2-ol, also known as 1-Phenyl-2-butanol, is a compound with the molecular formula C10H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that grignard reagents, which are similar in structure to this compound, react with carbonyl compounds to yield alcohols
Biochemical Pathways
The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds
Preparation Methods
1-Phenylbutan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-butanone.
Reduction of Ketones: Another method involves the reduction of 1-phenyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylbutan-2-ol undergoes various chemical reactions, including:
The major products formed from these reactions include 1-phenyl-2-butanone, 1-phenyl-2-butane, and various substituted derivatives.
Scientific Research Applications
1-Phenylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biological Studies: The compound is used in studies related to enzyme activity and metabolic pathways.
Industrial Applications: It is employed in the production of fine chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
1-Phenylbutan-2-ol can be compared with other similar compounds, such as:
2-Phenyl-2-butanol: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
Benzyl Alcohol: While benzyl alcohol has a phenyl group attached to a primary alcohol, this compound is a secondary alcohol, resulting in distinct chemical behavior.
Phenethyl Alcohol: This compound has a phenyl group attached to a two-carbon chain, making it structurally similar but with different physical and chemical properties.
This compound stands out due to its unique combination of a phenyl group and a secondary alcohol, which imparts specific reactivity and applications.
Properties
IUPAC Name |
1-phenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
Record name | Benzyl ethyl carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
Record name | 1-Phenyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Ethylphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-butanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |
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Record name | 1-Phenyl-2-butanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, .alpha.-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl ethyl carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |
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Record name | α-Ethylphenethyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of phenonium ions in reactions involving 1-Phenylbutan-2-ol?
A1: Research suggests that phenonium ions play a minor role, if any, in phenyl migrations from tertiary to primary carbon atoms within the this compound system []. The products of these reactions are primarily derived from localized tertiary cations. For instance, the deamination of 2-methyl-2-phenylbutylamine, a derivative of this compound, yields products with a predominant inversion of configuration, indicating a mechanism dominated by localized cations rather than phenonium ion intermediates [].
Q2: How does the solvent influence the solvolysis of 2-methyl-2-phenylbutyl mesylate, a derivative of this compound?
A2: The solvolysis of 2-methyl-2-phenylbutyl mesylate exhibits solvent dependency in terms of stereochemical outcome []. Depending on the solvent used, the product 2-methyl-1-phenyl-2-butanol is formed with varying degrees of retention of configuration (6–28%) []. This suggests that the solvent can influence the reaction pathway and the stability of the intermediate carbocations.
Q3: Are there any known biological activities associated with this compound derivatives?
A3: Yes, certain derivatives of this compound have been investigated for their potential therapeutic applications. For instance, substituted 4-amino-1-phenylbutan-2-ol compounds have shown promise as regulators of the nociceptin/orphanin FQ receptor ORL1 system []. Additionally, a series of 6,7-substituted 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivatives have demonstrated anti-tuberculosis activity [, ].
Q4: What insights into the supramolecular structure of this compound have been revealed through spectroscopic studies?
A4: Infrared and dielectric spectroscopy studies, coupled with computational methods, have shed light on the hydrogen bonding patterns and molecular dynamics of this compound []. The Kirkwood-Frohlich correlation factor, derived from dielectric measurements, suggests the formation of distinct supramolecular nanoassemblies in the liquid state []. These findings highlight the influence of intermolecular interactions on the structural organization of this compound.
Q5: How does the structure of this compound derivatives relate to their antihistaminic activity?
A5: Research on 4-amino-1,2-diarylbutenes, which can be synthesized from 4-dimethylamino-2-phenyl-1-phenylbutan-2-ol (a derivative of this compound), has explored the impact of stereochemistry on antihistaminic activity []. The study revealed that the stereochemistry around the double bond and the aryl substituents significantly influence the antihistaminic properties of these compounds []. This emphasizes the importance of stereochemical considerations in drug design and development.
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